Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Overview
Description
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C14H18ClNO3 and its molecular weight is 283.75 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (CAS Number: 1217733-33-9) is a synthetic organic compound belonging to the class of pyrrolidine carboxylates. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈ClNO₃
- Molecular Weight : 283.75 g/mol
- CAS Number : 1217733-33-9
The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a chlorophenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the target.
- Receptor Interaction : The chlorophenyl group can engage hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues, influencing receptor activity and downstream signaling pathways .
Anti-inflammatory Effects
In vitro studies have suggested that similar pyrrolidine derivatives can inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory effects. This activity may be relevant for conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. The preparation includes:
- Formation of the pyrrolidine ring.
- Introduction of the hydroxymethyl and chlorophenyl substituents.
- Esterification to yield the final product.
This compound is utilized in medicinal chemistry as a building block for synthesizing more complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-3-5-11(15)6-4-9/h3-6,10,12,16-17H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPWNSRSORQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CC=C(C=C2)Cl)CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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